molecular formula C12H17NO3S B3274316 Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester CAS No. 60499-30-1

Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester

Cat. No. B3274316
CAS RN: 60499-30-1
M. Wt: 255.34 g/mol
InChI Key: AVLKYCMLUHXGOX-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester is a chemical compound with the molecular formula C12H17NO3S . It has a molecular weight of 255.34 g/mol . The IUPAC name for this compound is (S)-pyrrolidin-3-yl 4-methylbenzenesulfonate hydrochloride .


Synthesis Analysis

While specific synthesis methods for Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester were not found, the compound likely involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester has a molecular weight of 255.34 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester plays a crucial role in various chemical synthesis processes. For instance, it has been used in the transformation of alkyl esters into substituted furanones and furans. In a study, the methyl and ethyl esters of 4-oxo-3-phenylthioalkanoic acids, when boiled in toluene in the presence of p-toluene sulfonic acid, form substituted 4-phenylthio-2(5H)-furanones (Kulinkovich, Tishchenko, & Romashin, 1988). Additionally, it has been utilized in acid-catalyzed cyclisation methods for pyrrole synthesis, demonstrating its versatility in organic chemistry (Knight & Sharland, 2003).

Catalysis in Esterification

In the field of catalysis, toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester has shown superior performance compared to sulfuric acid in the esterification process. This is evident in the synthesis of isoamyl butyrate, where it achieved a high yield under optimized conditions, highlighting its potential as an effective catalyst in organic synthesis (Yuan, 2003).

Applications in High-Performance Liquid Chromatography

One of the novel applications of this compound is in high-performance liquid chromatography (HPLC) for sensitive determination of free fatty acids. It has been used as a fluorescent labeling reagent for fatty acids, providing high sensitivity and excellent repeatability in HPLC analysis. This application is particularly beneficial in the analysis of complex biological samples (Dong, Liu, & Chen, 2018).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester is involved in the synthesis of various heterocyclic compounds. It plays a role in the reactions of arylaldehydes and N-sulfonated imines with acetylenedicarboxylate, forming compounds that have potential applications in medicinal chemistry and drug design (Li & Shi, 2003).

properties

IUPAC Name

(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLKYCMLUHXGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester

Synthesis routes and methods

Procedure details

To a mixture of 3.0 g (0.03 mole) of 3-hydroxy-1-methylpyrrolidine, 3.1 g (0.03 mole) of triethylamine, and 25 mL of methylene chloride was added 5.6 g (0.03 mole) of 4-methylphenylsulfonyl chloride, and the reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated to a residue. The residue was dissolved in ether, the solution filtered, and the filtrate concentrated to give 5.75 g of product as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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